Cas no 119193-37-2 (1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-)
119193-37-2 structure
Product Name:1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
CAS-Nr.:119193-37-2
MF:C17H22N4O
MW:298.382783412933
CID:161961
PubChem ID:3970
Update Time:2025-04-19
1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide
- LY 278584
- 1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
- 1-methyl-n-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1h-indazole-3-carboxamide
- AC1L1H4E
- AC1Q5GMX
- Biomol-NT_000163
- Lopac0_000741
- LY-278584
- SureCN9485783
- LY 297524
- BRD-A12016240-001-01-7
- NCGC00015585-02
- CHEBI:91535
- NCGC00162234-01
- NCGC00162234-02
- Z2714240088
- 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide
- CHEMBL291046
- BDBM84739
- Q27163369
- 1-Methyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]-oct-3-yl]-1H-indazole-3-carboxamide
- AKOS040748814
- 1H-Indazole-3-carboxamide, 1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-
- SCHEMBL9485783
- NCGC00015585-03
- LY-278584; LY278584
- 119193-37-2
- BCP33041
- DTXSID10922885
- CAS_109216-58-2
- LY-278,584 maleate
- CS-0084243
- NSC_3970
- LY278584
- CCG-204826
- BPBio1_000507
- HY-124117
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-indazolecarboxamide
- 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]-oct-3-yl)-1h-indazole-3-carboxamide
-
- Inchi: 1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)
- InChI-Schlüssel: DDHAJFBBJWHSBR-UHFFFAOYSA-N
- Lächelt: O=C(C1C2C=CC=CC=2N(C)N=1)NC1CC2CCC(C1)N2C
Berechnete Eigenschaften
- Genaue Masse: 298.17956
- Monoisotopenmasse: 298.179
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 428
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 50.2A^2
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 522.1°Cat760mmHg
- Flammpunkt: 269.6°C
- Brechungsindex: 1.706
- Löslichkeit: Fast unlöslich (0,036 g/l) (25°C),
- PSA: 50.16
1H-Indazole-3-carboxamide,1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)- Verwandte Literatur
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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